molecular formula C30H42B2O4 B13703117 [Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester

[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester

Cat. No.: B13703117
M. Wt: 488.3 g/mol
InChI Key: FBUDSXHZRFBJKZ-UHFFFAOYSA-N
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Description

[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester is a boronic ester compound with significant applications in organic synthesis and materials science. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester typically involves the reaction of cyclohexane-1,1-diylbis(4,1-phenylene) with boronic acid derivatives. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester involves its ability to form stable complexes with various substrates. The boronic ester groups can interact with hydroxyl or amino groups, forming reversible covalent bonds. This property is exploited in various applications, such as drug delivery and materials science.

Comparison with Similar Compounds

Similar Compounds

    1,1-Ferrocenediboronic Acid Bis(pinacol) Ester: This compound has similar boronic ester groups but contains a ferrocene moiety, which imparts different electronic properties.

    Phenylboronic Acid Pinacol Ester: This compound is simpler in structure and lacks the cyclohexane and phenylene groups, making it less versatile in certain applications.

Uniqueness

[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester is unique due to its combination of cyclohexane, phenylene, and boronic ester groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, materials science, and biomedical research.

Properties

Molecular Formula

C30H42B2O4

Molecular Weight

488.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C30H42B2O4/c1-26(2)27(3,4)34-31(33-26)24-16-12-22(13-17-24)30(20-10-9-11-21-30)23-14-18-25(19-15-23)32-35-28(5,6)29(7,8)36-32/h12-19H,9-11,20-21H2,1-8H3

InChI Key

FBUDSXHZRFBJKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C

Origin of Product

United States

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